The Synthesis and Characterization of Norfloxacin Nicotinate: A Technical Overview
The Synthesis and Characterization of Norfloxacin Nicotinate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norfloxacin nicotinate, an ester derivative of the broad-spectrum fluoroquinolone antibiotic norfloxacin, is a compound of interest in veterinary and pharmaceutical research. Its synthesis is primarily achieved through the esterification of norfloxacin with nicotinic acid, a process designed to potentially enhance the physicochemical properties of the parent drug, such as solubility.[1] Characterization of this compound relies on a suite of analytical techniques including Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and thermal analysis methods like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). This guide provides a consolidated overview of the synthesis and characterization of norfloxacin nicotinate, based on available scientific literature. While a universally standardized, detailed protocol is not widely published, this document outlines the general synthetic strategy and the expected analytical methodologies for its comprehensive characterization.
Introduction
Norfloxacin is a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics. Its mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication, thereby leading to bacterial cell death.[1] Despite its efficacy, the clinical application of norfloxacin can be influenced by its physicochemical properties. The formation of derivatives, such as norfloxacin nicotinate, is a strategy employed to modify these properties. Nicotinic acid (niacin), a B vitamin, is incorporated to form an ester linkage with the carboxylic acid group of norfloxacin.
Synthesis of Norfloxacin Nicotinate
The synthesis of norfloxacin nicotinate involves the chemical reaction between norfloxacin and nicotinic acid. The general approach is an esterification reaction.
General Synthesis Pathway
The synthesis can be conceptually broken down into three main stages: preparation of the reactants, the esterification reaction, and subsequent purification of the final product.[1]
Caption: General workflow for the synthesis of norfloxacin nicotinate.
Experimental Protocol (Generalized)
Materials:
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Norfloxacin
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Nicotinic acid
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A suitable solvent (e.g., a non-protic solvent)
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An acid or coupling agent to facilitate esterification
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Reagents for work-up and purification (e.g., sodium bicarbonate solution, organic solvents for extraction, silica gel for chromatography)
Procedure:
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Reactant Dissolution: Dissolve norfloxacin in a suitable anhydrous solvent under an inert atmosphere.
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Addition of Nicotinic Acid: Add nicotinic acid to the reaction mixture, potentially with a coupling agent.
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Reaction: Heat the mixture to a specific temperature and maintain it for a set period to allow the esterification to proceed. The progress of the reaction should be monitored by a suitable technique like thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture and quench it with a suitable aqueous solution, such as sodium bicarbonate, to neutralize any remaining acid.
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Extraction: Extract the product into an appropriate organic solvent.
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Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product should then be purified, for instance, by column chromatography or recrystallization, to obtain pure norfloxacin nicotinate.[1]
Characterization of Norfloxacin Nicotinate
The structural integrity and purity of the synthesized norfloxacin nicotinate must be confirmed through various analytical techniques.
Physicochemical Properties
Some of the reported physicochemical properties of norfloxacin nicotinate are summarized in the table below.
| Property | Value | Reference |
| Appearance | White to off-white powder | [2] |
| Molecular Formula | C₂₂H₂₃FN₄O₅ | [1] |
| Molecular Weight | 442.44 g/mol | [1] |
| Melting Point | 260-265 °C | [2] |
| Density | 1.38 g/cm³ | [2] |
| Solubility | Soluble in water | [2] |
Spectroscopic Analysis
Spectroscopic methods are essential for elucidating the molecular structure of norfloxacin nicotinate.
3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The formation of the ester linkage can be confirmed by the appearance of a characteristic ester carbonyl (C=O) stretching band and the disappearance or shift of the carboxylic acid O-H stretching band of the reactants. For the parent compound norfloxacin, characteristic IR bands include those for the aromatic C=C-H proton (around 3032 cm⁻¹), the C-F group (around 1045 cm⁻¹), the benzene ring (around 1615 cm⁻¹ and 1495 cm⁻¹), the olefinic C=C group (around 1630 cm⁻¹), and the conjugated C=O group (around 1670 cm⁻¹).[3]
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, in the molecule. The formation of norfloxacin nicotinate would be confirmed by the appearance of signals corresponding to the nicotinic acid moiety and shifts in the signals of the norfloxacin backbone, particularly those near the ester linkage. For norfloxacin, characteristic ¹H NMR signals include those for the NH proton (a singlet around δ 6.8 ppm), a triplet at δ 4.3 ppm, a singlet for the CH₃ group at δ 1.2 ppm, a doublet for a CH₂ group at 3.15 ppm, and two singlets for other CH₂ and CH₃ groups at 3.0 and 2.2 ppm, respectively. The -OH group of the carboxylic acid in norfloxacin appears as a highly deshielded signal at δ 11.3 ppm.[3]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of norfloxacin nicotinate and for quantitative analysis. A validated HPLC method would involve the selection of an appropriate column (typically a C18 reversed-phase column), a mobile phase (often a mixture of a buffer and an organic solvent like acetonitrile or methanol), a suitable flow rate, and a detector (UV detection is common for fluoroquinolones).[4]
Thermal Analysis
3.4.1. Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and other thermal transitions of the compound. A sharp, well-defined melting endotherm is indicative of a pure crystalline substance. For norfloxacin, endothermic events corresponding to its melting point have been observed around 220-226 °C.[5][6]
3.4.2. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is useful for assessing the thermal stability of the compound and for determining the presence of any solvates or hydrates.
Mechanism of Action
The biological activity of norfloxacin nicotinate is attributed to the parent compound, norfloxacin. The ester is expected to undergo hydrolysis in vivo to release active norfloxacin.
Caption: Proposed mechanism of action of norfloxacin nicotinate.
Norfloxacin targets and inhibits bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, which are essential enzymes for bacterial DNA replication, transcription, repair, and recombination.[1][2] This inhibition leads to the cessation of these critical cellular processes and ultimately results in bacterial cell death.
Conclusion
The synthesis of norfloxacin nicotinate represents a chemical modification of the parent antibiotic, likely aimed at improving its pharmaceutical properties. The synthesis is achieved through esterification, and the resulting compound can be thoroughly characterized using a combination of spectroscopic, chromatographic, and thermal analysis techniques. While detailed, publicly available experimental protocols and comprehensive, tabulated analytical data for norfloxacin nicotinate are scarce, this guide provides a foundational understanding of the synthetic strategy and the analytical workflows required for its characterization. Further research and publication of detailed experimental data would be beneficial for the scientific community, enabling more robust and reproducible studies on this compound.
References
- 1. Buy Norfloxacin nicotinate | 118803-81-9 [smolecule.com]
- 2. Norfloxacin Nicotinate CAS 118803-81-9 and Norfloxacin Hydrochloride CAS 68077-27-0 and Norfloxacin Lactate CAS 97867-34-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. ajabs.org [ajabs.org]
- 4. Rp-hplc method development and validation of norfloxacin in bulk form [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
